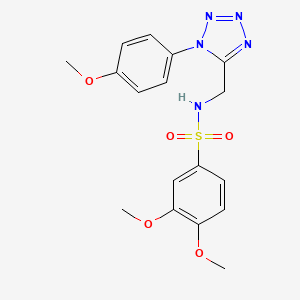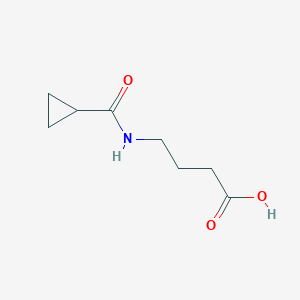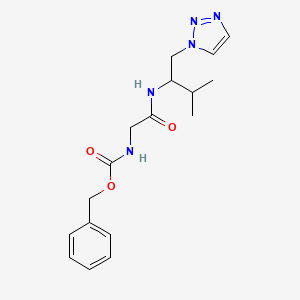![molecular formula C19H24N6O4 B2531274 8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 377056-30-9](/img/structure/B2531274.png)
8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H24N6O4 and its molecular weight is 400.439. The purity is usually 95%.
BenchChem offers high-quality 8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neurodegenerative Disease Research
Compounds closely related to the specified chemical have been explored for their multifunctional potential in treating neurodegenerative diseases. For instance, 8-Benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, which share a similar structural motif, have been identified as potent dual-target-directed A1/A2A adenosine receptor antagonists. These compounds exhibit promising effects in symptomatic as well as disease-modifying treatments of neurodegenerative diseases, suggesting a possible research avenue for the specified compound in exploring multifaceted therapeutic strategies against such disorders (Brunschweiger et al., 2014).
Antimicrobial and Anticancer Applications
A breadth of research has been dedicated to exploring the antimicrobial and anticancer potential of derivatives within the purine-dione family. Some studies have synthesized novel compounds exhibiting significant cytotoxicity against cancer cell lines and antimicrobial activity, underlining the therapeutic potential of these derivatives. This highlights an area where the specified compound could be of interest, potentially contributing to the development of new antimicrobial or anticancer agents based on its structural framework (Korobko).
Organic Solar Cells and Sensor Applications
The field of organic electronics has also seen the utilization of purine derivatives. For example, research on non-fullerene electron acceptors for organic solar cells has identified compounds with high optical absorption coefficients and promising optoelectronic properties. Such studies suggest potential research applications for the specified compound in the development of materials for organic photovoltaics or as part of sensor technologies (Gupta et al., 2017).
Cell Imaging Technologies
Derivatives with aggregation-induced emission (AIE) characteristics have been synthesized and characterized, demonstrating potential for applications in cell staining and imaging. Given the structural complexity and potential functionalization of the specified compound, similar research could explore its use in developing novel fluorescent probes for bioimaging applications (Xiao et al., 2014).
特性
IUPAC Name |
8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-7-hexyl-3-methyl-4,5-dihydropurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O4/c1-3-4-5-6-9-25-15-16(24(2)19(29)22-17(15)28)21-18(25)23-20-11-12-7-8-13(26)10-14(12)27/h7-8,10-11,15-16,26-27H,3-6,9H2,1-2H3,(H,21,23)(H,22,28,29)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMSRAHHLGSDOF-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2C(N=C1NN=CC3=C(C=C(C=C3)O)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCN1C2C(N=C1N/N=C/C3=C(C=C(C=C3)O)O)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazin-1-yl]-7-hexyl-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

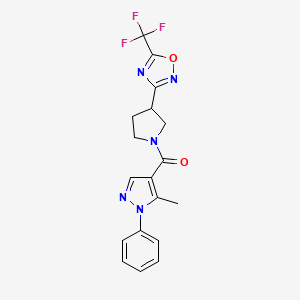

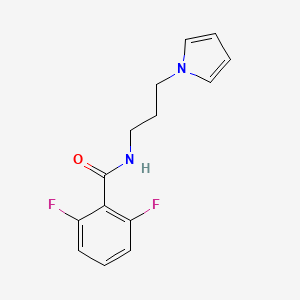


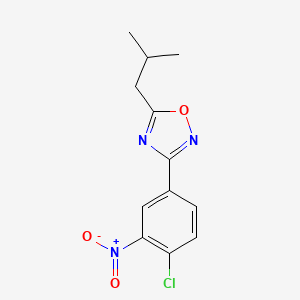
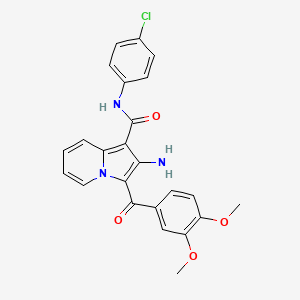
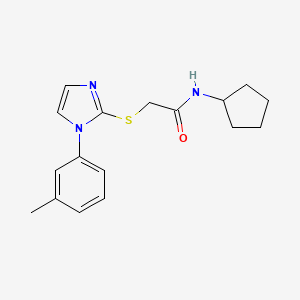
![Propyl 2-amino-1-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2531204.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2531205.png)
